molecular formula C18H22N2O2 B1203630 2-({3-[(2-HYDROXYPHENYL)METHYL]-1,3-DIAZINAN-1-YL}METHYL)PHENOL

2-({3-[(2-HYDROXYPHENYL)METHYL]-1,3-DIAZINAN-1-YL}METHYL)PHENOL

Cat. No.: B1203630
M. Wt: 298.4 g/mol
InChI Key: DTQFEZKWSNPMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-[(2-HYDROXYPHENYL)METHYL]-1,3-DIAZINAN-1-YL}METHYL)PHENOL is a chemical compound with the molecular formula C18H22N2O2. It is classified as an aralkylamine and is known for its role as a Bronsted base, capable of accepting a hydron from a donor .

Preparation Methods

The synthesis of 2-({3-[(2-HYDROXYPHENYL)METHYL]-1,3-DIAZINAN-1-YL}METHYL)PHENOL typically involves the reaction of 2-hydroxybenzaldehyde with 1,3-diazacyclohexane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-({3-[(2-HYDROXYPHENYL)METHYL]-1,3-DIAZINAN-1-YL}METHYL)PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({3-[(2-HYDROXYPHENYL)METHYL]-1,3-DIAZINAN-1-YL}METHYL)PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the context. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins .

Comparison with Similar Compounds

Similar compounds to 2-({3-[(2-HYDROXYPHENYL)METHYL]-1,3-DIAZINAN-1-YL}METHYL)PHENOL include other aralkylamines and phenolic compounds. Some examples are:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions in biological and chemical contexts .

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

2-[[3-[(2-hydroxyphenyl)methyl]-1,3-diazinan-1-yl]methyl]phenol

InChI

InChI=1S/C18H22N2O2/c21-17-8-3-1-6-15(17)12-19-10-5-11-20(14-19)13-16-7-2-4-9-18(16)22/h1-4,6-9,21-22H,5,10-14H2

InChI Key

DTQFEZKWSNPMLU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CN(C1)CC2=CC=CC=C2O)CC3=CC=CC=C3O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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